5-chloro-3-(difluoromethyl)-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocyclic Systems
Pyrazoles are a class of five-membered heterocyclic compounds that have garnered substantial attention in fields ranging from medicinal chemistry to materials science. numberanalytics.comnumberanalytics.com Their unique structure imparts a range of chemical properties that make them versatile building blocks for complex molecular architectures. numberanalytics.com
Structural Features and Aromaticity of the Pyrazole NucleusThe pyrazole ring is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms.wikipedia.orgijraset.comThis arrangement includes an acidic, pyrrole-like nitrogen (which can donate a proton) and a basic, pyridine-like nitrogen (which can accept a proton), giving the N-unsubstituted ring amphoteric properties.nih.govnih.gov
The pyrazole nucleus is aromatic. ijraset.combeilstein-journals.org It adheres to Hückel's rule, possessing a planar, cyclic, conjugated system with 6 π-electrons. nih.govbeilstein-journals.org Four electrons come from the two double bonds, and the pyrrole-like nitrogen atom contributes its lone pair to the π-system, stabilizing the heterocyclic ring. nih.gov This aromatic character means pyrazole is relatively resistant to oxidation and reduction but readily participates in electrophilic substitution reactions. globalresearchonline.net
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C₃H₄N₂ | wikipedia.org |
| Ring Structure | 5-membered ring with two adjacent nitrogen atoms (1,2-diazole) | wikipedia.orgijraset.com |
| Aromaticity | Aromatic, follows Hückel's rule (6 π-electrons) | nih.govbeilstein-journals.org |
| Nitrogen Atom Types | One sp²-hybridized pyridine-like nitrogen and one pyrrole-like nitrogen | nih.gov |
| Chemical Character | Amphoteric (acts as both a weak acid and a weak base) | nih.govnih.gov |
Importance of Halogenated and Fluorinated Pyrazoles in Contemporary Chemical Research
The introduction of halogen atoms, particularly fluorine and chlorine, onto the pyrazole scaffold is a common and powerful strategy in modern chemical synthesis and drug discovery. These substitutions can profoundly modulate the molecule's physicochemical properties.
Role of Halogenation in Modulating Molecular Properties and ReactivityHalogenation is a fundamental transformation in organic chemistry that can significantly alter a molecule's electronic profile, lipophilicity, and metabolic stability.researchgate.netnih.govIn the pyrazole ring, the positions adjacent to the nitrogen atoms (C3 and C5) are electron-deficient, while the C4 position is electron-rich. Consequently, electrophilic substitution reactions, such as halogenation, typically occur at the C4 position.nih.govresearchgate.net
The introduction of a chlorine atom, as seen in 5-chloro-3-(difluoromethyl)-1H-pyrazole, serves as an important synthetic handle and modifies the molecule's properties. The electronegative chlorine atom influences the electron distribution within the pyrazole ring, affecting its reactivity and the pKa of the ring nitrogens. Halogenated pyrazoles are often key intermediates in the synthesis of more complex molecules, where the halogen can be replaced or used to direct further reactions. nih.govmdpi.com
Significance of Difluoromethyl (CF2H) Group Introduction in Bioactive CompoundsThe incorporation of fluorine-containing groups is a prevalent strategy in the design of bioactive compounds.nih.govThe difluoromethyl (CF₂H) group, in particular, has gained significant attention due to its unique electronic properties and its ability to act as a bioisostere for other functional groups.researchgate.netnih.govIt is often considered a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups because it can function as a hydrogen bond donor.alfa-chemistry.comnih.govThis ability to form hydrogen bonds can enhance a molecule's binding affinity to biological targets like enzymes.nih.gov
Influence on Metabolic Stability and LipophilicityThe introduction of a difluoromethyl group has a profound impact on two key properties relevant to bioactive compounds: metabolic stability and lipophilicity.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. mdpi.com This high bond dissociation energy makes the CF₂H group more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. researchgate.net Replacing a metabolically vulnerable group (like a methyl group) with a CF₂H group can therefore increase the compound's half-life in vivo. researchgate.net
Lipophilicity: Lipophilicity, often measured by the partition coefficient (log P), is a critical parameter that affects a molecule's absorption, distribution, and cell membrane permeability. nih.gov The CF₂H group is more lipophilic than a hydrogen atom or a hydroxyl group, but generally less so than the more common trifluoromethyl (CF₃) group. alfa-chemistry.commdpi.com This moderate increase in lipophilicity can improve a molecule's ability to cross biological membranes, enhancing its bioavailability. nih.gov The fine-tuning of lipophilicity by using a CF₂H group instead of a CF₃ group can be a crucial step in optimizing a drug candidate's pharmacokinetic profile. acs.orgacs.org
| Functional Group | Hansch Lipophilicity Parameter (π) | Notable Characteristics | Reference |
|---|---|---|---|
| -CH₃ (Methyl) | +0.56 | Can be susceptible to metabolic oxidation. | mdpi.com |
| -CF₂H (Difluoromethyl) | +0.20 to +0.49 (context-dependent) | Increases metabolic stability; acts as a hydrogen bond donor. | nih.govalfa-chemistry.com |
| -CF₃ (Trifluoromethyl) | +0.88 | Significantly increases lipophilicity and metabolic stability. | mdpi.com |
Impact on Binding Affinity and Biological Activity
The difluoromethyl (CHF2) group at the C3 position is a particularly interesting substituent in medicinal chemistry. It is often considered a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group. researchgate.net The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the N-H proton on the pyrazole ring, making it a better hydrogen bond donor. This enhanced acidity can lead to stronger interactions with specific amino acid residues in a protein's active site. Furthermore, the CHF2 group can increase the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. The replacement of a methyl (CH3) or trifluoromethyl (CF3) group with a difluoromethyl group can subtly alter the molecule's electronic profile and steric bulk, sometimes leading to improved regioselectivity in synthesis or a more favorable biological activity profile. mdpi.com
The combination of these two substituents creates a unique electronic landscape on the pyrazole ring. The electron-withdrawing properties of both the chloro and difluoromethyl groups can make the pyrazole ring more electron-deficient, influencing its reactivity and intermolecular interactions. This strategic functionalization is a key approach in modern drug design to optimize a lead compound's potency, selectivity, and pharmacokinetic properties.
Interactive Table: Influence of Substituents on Pyrazole Properties
| Substituent | Position | Electronic Effect | Potential Impact on Bioactivity |
|---|---|---|---|
| Chloro | C5 | Electron-withdrawing (inductive), Weak π-donating (resonance) | Modulates ring electron density, can enhance membrane permeability and metabolic stability. |
| Difluoromethyl | C3 | Strong electron-withdrawing | Acts as a lipophilic hydrogen bond donor, increases metabolic stability, lowers pKa of N-H proton. |
Positioning of this compound within the Pyrazole Chemical Space
This compound occupies a specific and functionally significant niche within the vast chemical space of pyrazole derivatives. Its identity is defined by the precise arrangement of a chloro group at the 5-position and a difluoromethyl group at the 3-position of the 1H-pyrazole tautomer. This particular combination of substituents distinguishes it from other halogenated or fluorinated pyrazoles and suggests its potential as a valuable building block in the synthesis of more complex, biologically active molecules.
The synthesis of such specifically substituted pyrazoles often relies on the cyclocondensation of appropriately functionalized 1,3-dicarbonyl compounds (or their equivalents) with hydrazine (B178648). nih.gov The presence of the difluoromethyl group, in particular, points towards synthetic strategies involving precursors containing this moiety, which has become increasingly accessible through modern fluorination techniques. researchgate.net
From a structural standpoint, this compound serves as an intermediate for creating derivatives with potential applications in agrochemicals and pharmaceuticals. For instance, related structures like 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole have been used as a core moiety in the development of novel insecticides that act as ryanodine (B192298) receptor regulators. nih.gov The N-H group of the pyrazole ring offers a reactive site for further functionalization, allowing for the attachment of various other chemical groups to explore structure-activity relationships (SAR). The specific electronic properties conferred by the chloro and difluoromethyl groups make it a compelling scaffold for library synthesis in drug discovery programs, aiming to identify new inhibitors for enzymes or modulators for receptors.
Interactive Table: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C4H3ClF2N2 | 152.53 (Calculated) | 5-chloro, 3-difluoromethyl substitution on the pyrazole ring. |
| 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid | C5H4F2N2O2 | 162.10 | Difluoromethyl group at C5, carboxylic acid at C3. sigmaaldrich.com |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | 194.56 | N-methylated, difluoromethyl at C3, carbonyl chloride at C4. nih.gov |
| 5-chloro-1,3-dimethyl-1H-pyrazole | C5H7ClN2 | 130.58 | 5-chloro, N-methylated, methyl at C3. sigmaaldrich.com |
The strategic placement of a halogen and a partially fluorinated alkyl group makes this compound a prime candidate for investigations where modulation of lipophilicity, electronic character, and metabolic stability is desired. Its structure represents a convergence of functionalities known to be advantageous in the design of bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2/c5-3-1-2(4(6)7)8-9-3/h1,4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLPOVPAYBMAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloro 3 Difluoromethyl 1h Pyrazole and Its Functionalized Derivatives
Strategic Approaches to the Core 1H-Pyrazole Ring Construction
The formation of the 1H-pyrazole ring is the cornerstone of synthesizing the target compound. Key strategies predominantly involve the condensation of a three-carbon (C3) building block with a two-nitrogen (N-N) source, or cycloaddition reactions.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
Cyclocondensation reactions are a classical and widely employed method for pyrazole (B372694) synthesis, typically involving the reaction of a 1,3-dielectrophilic species with hydrazine or its substituted variants. The regioselectivity of this reaction is a critical consideration, particularly when using unsymmetrical starting materials.
The reaction of α,β-unsaturated carbonyl compounds containing a difluoromethyl group with hydrazines provides a direct route to the pyrazole core. The initial step is a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.
A pertinent example is the synthesis of 3-(perfluoroalkyl)-1H-pyrazoles from α-perfluoroalkenylated aldehydes, which are analogs of α,β-ethylenic ketones. nih.gov The condensation of these fluorinated enals with hydrazine hydrate (B1144303) proceeds to form the corresponding 3-(perfluoroalkyl)-1H-pyrazoles. nih.gov Research has shown that this transformation is effective for various perfluoroalkyl chain lengths and tolerates different functional groups on the substrate. nih.gov For instance, the reaction of 2-(perfluorobutylidene)octanal with hydrazine monohydrate in ethanol (B145695) at 100°C yields the corresponding pyrazole. nih.gov The use of substituted hydrazines, such as methylhydrazine, can lead to a mixture of regioisomers. nih.gov
| Substrate (Fluorinated Enal) | Hydrazine Source | Product | Yield (%) | Reference |
| 2-(Perfluorobutylidene)octanal | Hydrazine monohydrate | 4-Hexyl-3-(perfluoropropyl)-1H-pyrazole | 77 | nih.gov |
| 2-(Perfluoroethylidene)octanal | Hydrazine monohydrate | 4-Hexyl-3-(perfluoroethyl)-1H-pyrazole | 84 | nih.gov |
| 2-(Trifluoromethylidene)octanal | Hydrazine monohydrate | 4-Hexyl-3-(trifluoromethyl)-1H-pyrazole | 64 | nih.gov |
| 2-(Perfluorobutylidene)octanal | Methylhydrazine | 4-Hexyl-1-methyl-3-(perfluoropropyl)-1H-pyrazol & 4-Hexyl-1-methyl-5-(perfluoropropyl)-1H-pyrazol (2:1 ratio) | 45 (total) | nih.gov |
Acetylenic ketones are valuable precursors for pyrazole synthesis. Their reaction with hydrazine derivatives provides a regioselective pathway to substituted pyrazoles. The reaction mechanism involves the initial nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization via attack on the acetylenic carbon and subsequent aromatization.
A general strategy for synthesizing 3,5-disubstituted pyrazoles involves a one-pot, three-component procedure. This method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org While not a direct reaction with a pre-formed acetylenic ketone, related methods generate ynone intermediates in situ. For example, a transition-metal-free process involves reacting terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides to generate ynones, which then react with hydrazines to form pyrazoles. nih.gov This approach offers a pathway to 3,5-di- and 1,3,5-trisubstituted pyrazoles under mild conditions. nih.gov The synthesis of pyrazoles from esters can also proceed through α,β-alkynone intermediates, which undergo condensation with hydrazine. rsc.org
| Alkyne | Acyl Chloride | Hydrazine | Product Type | Yield (%) | Reference |
| Phenylacetylene | Benzoyl chloride | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | 77 | nih.gov |
| 4-Ethynylanisole | Benzoyl chloride | Hydrazine hydrate | 3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole | 72 | nih.gov |
| Phenylacetylene | Benzoyl chloride | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole | 70 | nih.gov |
A foundational route to the 3-(difluoromethyl)pyrazole core, as described in patent literature, starts with ethyl 4,4-difluoro-3-oxobutanoate (a β-ketoester, which is a functional equivalent to an acetylenic ketone precursor). Its cyclization with monomethyl hydrazine (MMH) forms 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one. justia.com This pyrazolone (B3327878) is a key intermediate that can be subsequently chlorinated at the 5-position to generate the target scaffold. justia.com
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions represent a powerful, convergent, and often highly regioselective strategy for constructing five-membered heterocyclic rings like pyrazoles. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile (e.g., an alkene or alkyne). organic-chemistry.org
The [3+2] cycloaddition between a diazoalkane and an alkyne is a well-established method for pyrazole synthesis. nih.gov The regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne. For the synthesis of 3-(difluoromethyl)pyrazoles, a difluoromethyl-containing diazo species or an alkyne with a difluoromethyl substituent would be required.
While direct examples for the target compound are not prevalent in readily available literature, the strategy is robust. For instance, the cycloaddition of ethyl diazoacetate with various alkynes conjugated to carbonyl groups proceeds in good yields to form pyrazole cycloadducts. nih.gov A continuous-flow process has also been developed for the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) to produce pyrazole derivatives, demonstrating the method's efficiency and scalability. nih.gov
Base-mediated [3+2] cycloaddition reactions provide an alternative to traditional thermal or metal-catalyzed methods. These reactions can offer different regioselectivity and proceed under mild conditions.
One novel approach involves the base-mediated cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which function as synthetic equivalents to nitrilimines. acs.orgacs.org This method yields 1,3,4-trisubstituted pyrazoles with high regioselectivity. acs.org The use of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can also mediate the formal [3+2] cycloaddition of β,γ-alkenyl esters with p-tolylsulfonylazide to synthesize 3,5-disubstituted pyrazoles.
A highly relevant strategy for the synthesis of difluoromethylated pyrazoles involves the [3+2] cycloaddition of newly developed difluoroacetohydrazonoyl bromides. These building blocks react effectively with various dipolarophiles, such as enamines and sodium dithiocarbamate, to construct difluoromethyl-substituted pyrazoles in a regioselective manner. nih.gov
| 1,3-Dipole Precursor | Dipolarophile | Base/Conditions | Product Type | Yield (%) | Reference |
| N-Phenyl-2,2-difluoroacetohydrazonoyl bromide | 1-(1-Pyrrolidinyl)cyclohexene | Et3N, THF, rt | 1-Phenyl-3-(difluoromethyl)-3a,4,5,6,7,7a-hexahydro-1H-indazole | 91 | nih.gov |
| N-(4-Chlorophenyl)-2,2-difluoroacetohydrazonoyl bromide | 1-(1-Pyrrolidinyl)cyclohexene | Et3N, THF, rt | 1-(4-Chlorophenyl)-3-(difluoromethyl)-3a,4,5,6,7,7a-hexahydro-1H-indazole | 90 | nih.gov |
| N-Phenyl-2,2-difluoroacetohydrazonoyl bromide | Sodium N,N-dimethyldithiocarbamate | Et3N, MeCN, rt | N,N-Dimethyl-1-phenyl-3-(difluoromethyl)-1H-pyrazole-5-carbodithioate | 87 | nih.gov |
Multicomponent Reaction Protocols for Pyrazole Synthesis
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives from simple precursors in a single step. mdpi.comnih.gov These reactions are prized in medicinal and pharmaceutical chemistry for their ability to rapidly generate libraries of structurally diverse compounds. mdpi.comnih.gov The fundamental strategy for pyrazole synthesis via MCRs often involves the condensation of a 1,3-dicarbonyl compound (or an equivalent) with a hydrazine derivative. beilstein-journals.org
Several MCR formats are employed for pyrazole synthesis:
Three-Component Reactions: A common approach involves the reaction of a β-ketoester, an aldehyde, and a hydrazine. beilstein-journals.org For instance, the synthesis of persubstituted pyrazoles can be achieved through a three-component reaction of aldehydes, β-ketoesters, and hydrazines, sometimes catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)3]. beilstein-journals.org
Four-Component Reactions: These reactions introduce additional complexity and diversity. A notable example is the synthesis of pyrano[2,3-c]pyrazoles, which can be formed from the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and various aldehydes. nih.gov These reactions can be promoted by various catalysts or green conditions like ultrasound irradiation in water. mdpi.comnih.gov
Five-Component Reactions: Pushing the efficiency further, five-component reactions have been developed for creating highly substituted pyrazoles, demonstrating the power of MCRs in building molecular complexity. mdpi.com
The choice of reactants and catalysts allows for significant control over the final structure. While direct synthesis of 5-chloro-3-(difluoromethyl)-1H-pyrazole via a single MCR is not prominently documented, the principles of MCRs are fundamental to creating the substituted pyrazole core, which can then be further functionalized. beilstein-journals.orgrsc.org
Introduction and Manipulation of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl, thiol, or amine groups. nih.gov Its introduction into a molecule like the 5-chloro-1H-pyrazole scaffold can be accomplished through either early-stage or late-stage functionalization strategies.
Early-Stage Difluoromethylation Strategies
Early-stage difluoromethylation involves incorporating the CF₂H group into one of the building blocks before the construction of the pyrazole ring. This approach ensures the presence of the desired group from the outset.
A prime example of this strategy is the use of difluoroacetohydrazonoyl bromides as novel and efficient difluoromethyl-containing building blocks. acs.org These reagents can undergo a [3+2] cycloaddition reaction with various alkynes, such as ynones, alkynoates, and ynamides. This method provides a direct and regioselective pathway to a wide range of 3-(difluoromethyl)-substituted pyrazoles in good to excellent yields. acs.org The reaction of a difluoroacetohydrazonoyl bromide with an appropriate chlorinated alkyne, followed by cyclization, represents a plausible, though specialized, route to the target compound.
Table 1: Early-Stage Synthesis of Difluoromethylated Pyrazoles
| Strategy | Key Reagent | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Building Block Approach | Difluoroacetohydrazonoyl bromides | [3+2] Cycloaddition | Direct and regioselective formation of the 3-CF₂H pyrazole core. | acs.org |
Late-Stage Difluoromethylation Techniques
Late-stage functionalization involves introducing the difluoromethyl group onto a pre-formed 5-chloro-1H-pyrazole ring. This is a highly desirable strategy in drug discovery as it allows for the diversification of complex molecules at a late step in the synthetic sequence. rsc.orgrsc.org Recent years have seen a surge in the development of methods for C-H difluoromethylation. rsc.org
Transition metals, particularly copper and palladium, are widely used for forming carbon-fluorine bonds. rsc.org Nickel catalysis has also emerged as a powerful tool for cross-coupling reactions. mdpi.comresearchgate.net
Copper-Mediated Difluoromethylation: A prominent strategy for the direct introduction of a difluoromethyl group into heteroarenes is the copper-mediated C-H oxidative difluoromethylation using (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). acs.org This method is known for its mild conditions and high regioselectivity. acs.org
Palladium-Catalyzed Difluoromethylation: Palladium catalysts are effective in coupling aryl boron precursors with difluoromethyl sources. A two-step, one-pot C-H borylation/difluoromethylation protocol has been developed that allows for site-selective difluoromethylation of various heteroarenes. rsc.org
Nickel-Catalyzed Cross-Electrophile Coupling: Nickel-catalyzed reactions can couple two different electrophiles. While less common for direct C-H functionalization, methods have been developed for the reductive coupling of a difluoromethyl moiety with other groups, showcasing the utility of nickel in manipulating CF₂H-containing compounds. researchgate.net
Radical-based methods have become a primary strategy for the C-H difluoromethylation of heterocycles. rsc.orgnih.gov These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the electron-deficient pyrazole ring in a Minisci-type reaction. rsc.orgrsc.org
The •CF₂H radical can be generated from various precursors, such as:
Sodium difluoromethanesulfinate (NaSO₂CF₂H): Used in photoredox catalysis under visible light, this reagent provides a source of •CF₂H radicals. The reaction can be performed under mild, metal-free conditions using an organic photocatalyst and oxygen as a green oxidant. nih.govacs.org
Zn(SO₂CF₂H)₂ (DFMS): This reagent, developed by Baran and coworkers, effectively releases •CF₂H radicals in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov
Difluoromethyltriphenylphosphonium bromide: This reagent has been used as a CF₂H radical precursor in visible light-mediated reactions. nih.gov
This approach is particularly valuable for late-stage functionalization and has been successfully applied to a variety of nitrogen-containing heterocycles. nih.govnih.gov
Hypervalent iodine(III) reagents have gained prominence as versatile and environmentally friendly oxidants and group-transfer agents in organic synthesis. arkat-usa.orgacs.orgnih.gov They offer a metal-free alternative for difluoromethylation.
A notable method involves the use of hypervalent iodine(III) reagents containing difluoroacetoxy ligands. acs.org Upon irradiation with visible light (e.g., λ = 400 nm), these reagents decompose to generate difluoromethyl radicals without the need for any additional catalyst. acs.org The generated •CF₂H radical then reacts with the heteroarene. The proposed mechanism involves the photolysis of the iodine(III) reagent to form a carboxyl radical, which then undergoes decarboxylation to yield the difluoromethyl radical. acs.org This method is attractive due to the easy preparation and handling of the iodine(III) reagents. acs.org
Table 2: Comparison of Late-Stage Difluoromethylation Techniques for Heterocycles
| Technique | Typical Reagents | Key Features | Reference |
|---|---|---|---|
| Transition Metal-Catalysis | TMSCF₂H (with Cu), Arylboronic esters (with Pd) | High regioselectivity, mild conditions. | rsc.orgacs.org |
| Radical C-H Difluoromethylation | NaSO₂CF₂H, Zn(SO₂CF₂H)₂, Photoredox catalysts | Metal-free options, excellent for electron-deficient heterocycles. | rsc.orgnih.gov |
| Hypervalent Iodine(III) Reagents | ArI(OCOCF₂H)₂ | Metal-free, photolytically induced, easy-to-handle reagents. | acs.org |
Regioselective Functionalization of the Pyrazole Core
The pyrazole ring in this compound offers several sites for functionalization, primarily the nitrogen atoms (N1) and the carbon atoms at the C4 and C5 positions. The difluoromethyl group at C3 significantly influences the electronic properties of the ring, guiding the regioselectivity of subsequent chemical transformations.
The introduction of a chlorine atom at the C5 position is a critical step in the synthesis of the target compound. Typically, this is achieved by the chlorination of a 3-(difluoromethyl)-1H-pyrazole precursor. Synthetic strategies often involve constructing a functionalized pyrazole ring first, followed by selective halogenation. For instance, the synthesis of key intermediates for fungicides often begins with the formation of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, which is then chlorinated at the C5 position. wikipedia.org
While the C5 position is commonly chlorinated, the C4 position is also susceptible to halogenation, demonstrating the reactivity of the pyrazole core. In related structures such as 3,5-bis(difluoromethyl)-1H-pyrazole, electrophilic chlorination readily occurs at the C4 position to yield 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole. nih.govbldpharm.com This highlights the possibility of poly-halogenating the pyrazole ring to access diverse chemical structures.
| Position | Halogenation Method | Precursor Compound | Product Compound |
| C5 | Electrophilic Chlorination | 3-(difluoromethyl)-1H-pyrazole | This compound |
| C4 | Electrophilic Chlorination | 3,5-bis(difluoromethyl)-1H-pyrazole | 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole bldpharm.com |
The C4 position of the pyrazole ring is highly activated towards electrophilic substitution, making it a prime site for introducing a variety of functional groups. This functionalization is often a key step in building molecular complexity.
The introduction of a one-carbon unit at the C4 position is commonly achieved through formylation. The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like DMF, is an effective method for formylating electron-rich heterocyclic systems such as pyrazoles. jocpr.com This reaction produces a 4-carbaldehyde derivative, such as 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. synquestlabs.com
This aldehyde is a versatile intermediate that can be readily oxidized to the corresponding carboxylic acid. jocpr.com This transformation is crucial for creating this compound-4-carboxylic acid and its N-alkylated analogs, which are pivotal building blocks for many commercial products. sigmaaldrich.comfrontierspecialtychemicals.com
| Reaction | Reagents | Starting Material | Product |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole | 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde synquestlabs.com |
| Oxidation | Standard Oxidizing Agents | 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid sigmaaldrich.comfrontierspecialtychemicals.com |
The C4-carboxylic acid functionality is the gateway to a vast array of pyrazole-4-carboxamides. These derivatives are of significant interest, particularly in the agrochemical field, where they form the basis of a major class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org
The synthesis of these amides is efficiently achieved by coupling the carboxylic acid with a desired amine. While the conversion of the carboxylic acid to a more reactive acyl chloride is a traditional approach researchgate.net, modern synthesis heavily relies on peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), hydroxybenzotriazole (B1436442) (HOBt), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) facilitate the direct formation of the amide bond under mild conditions, offering high yields and broad substrate scope. researchgate.net This methodology is fundamental to the synthesis of numerous commercial fungicides derived from the pyrazole core. wikipedia.org
Functionalization of the N1 position of the pyrazole ring is a critical strategy for modulating the physicochemical and biological properties of the molecule. N-methylation is particularly common and has been shown to be essential for the efficacy of many pyrazole-based fungicides. wikipedia.org
N-alkylation can be performed at various stages of the synthetic sequence. A highly efficient method involves incorporating the N1-substituent during the initial ring formation. For example, the cyclization reaction between a β-ketoester equivalent and a substituted hydrazine, such as methylhydrazine, directly yields the N1-methylated pyrazole core. wikipedia.orgnih.gov This approach leads to intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the precursor to a multi-billion dollar class of fungicides. wikipedia.org The resulting N-methylated and C5-chlorinated pyrazole, 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole, serves as a foundational scaffold for further derivatization. amadischem.com
The halogen exchange (Halex) reaction is a powerful tool in organofluorine chemistry for introducing fluorine atoms into aromatic and heterocyclic rings. This process involves the nucleophilic substitution of an activated chlorine atom with a fluoride (B91410) ion.
This methodology can be applied to this compound to replace the C5-chloro group with fluorine. The reaction is typically carried out using a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures. The use of phase-transfer catalysts can often enhance the reaction rate and yield. This transformation would provide access to 5-fluoro-3-(difluoromethyl)-1H-pyrazole derivatives, enabling exploration of a different region of chemical space and potentially leading to compounds with altered or improved biological profiles. figshare.com
Halogen Exchange Reactions (e.g., Chlorine to Fluorine via Halex Processes)
Role of Phase Transfer Catalysts in Fluorination
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. sigmaaldrich.comresearchgate.net This is particularly relevant in nucleophilic substitution reactions where an inorganic nucleophile, often soluble in an aqueous phase, needs to react with an organic substrate in an organic phase. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase, thereby accelerating the reaction. sigmaaldrich.com
In the context of fluorination reactions involving pyrazoles, PTC plays a crucial role. The exchange of a chlorine atom for a fluorine atom, a key transformation in the synthesis of many agrochemicals, can be significantly enhanced by the use of phase transfer catalysts. For instance, the fluorination of 5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde with potassium fluoride can be accelerated by using a phase transfer catalyst like tetrabutylammonium (B224687) bromide or tetrabutylammonium hydrogen sulfate (B86663) in a suitable solvent such as dimethylformamide. The catalyst forms a lipophilic ion pair with the fluoride anion, facilitating its transfer into the organic phase where it can react with the chloropyrazole substrate. This not only increases the reaction rate but can also lead to higher yields and allow for milder reaction conditions. The use of PTC can circumvent the need for harsh, anhydrous conditions and expensive fluorinating agents.
The mechanism of phase transfer catalyzed nucleophilic substitution involves the formation of an ion pair between the catalyst's cation and the reactant's anion. This ion pair is sufficiently soluble in the organic phase to allow the reaction to proceed. After the reaction, the catalyst is regenerated and can participate in another catalytic cycle. The efficiency of the catalyst depends on several factors, including the nature of the cation, the anion, the organic substrate, and the solvent system.
Purification and Characterization Methodologies for Synthesized Compounds
The purification of the synthesized pyrazole compounds is critical to ensure their suitability for subsequent reactions and applications. Common purification techniques include column chromatography and recrystallization.
For instance, after a reaction, the crude product can be purified by flash chromatography on silica (B1680970) gel using a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether. researchgate.netchemicalbook.com The progress of the purification can be monitored by thin-layer chromatography (TLC). Recrystallization from an appropriate solvent, such as ethanol, is another effective method to obtain highly pure crystalline products. chemicalbook.com In some cases, washing the crude product with an acidic solution, followed by water and brine, and then drying the organic layer over a drying agent like magnesium sulfate before concentration can be employed. chemicalbook.com
The characterization of the synthesized compounds relies on a combination of spectroscopic techniques to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.
¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity. For example, in a related compound, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, the chemical shifts for the methyl and methylene (B1212753) protons are observed as singlets. rsc.org The characteristic triplet of the difluoromethyl group (CHF₂) is a key indicator in the spectra of these compounds, typically appearing with a large coupling constant (JHF).
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula.
Below are interactive data tables summarizing typical analytical data for related pyrazole derivatives.
Table 1: Representative ¹H NMR Data for a Functionalized Pyrazole Derivative Interactive table with sortable columns for chemical shift, multiplicity, and coupling constant.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyrazole-H | 8.03 | s | - |
| Phenyl-H | 7.80-7.42 | m | - |
| CHF₂ | 7.12 | t | 53.8 |
| N-CH₃ | 4.01 | s | - |
Table 2: Representative ¹³C NMR Data for a Functionalized Pyrazole Derivative Interactive table with sortable columns for carbon atom and chemical shift.
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 159.3 |
| Pyrazole C-3 | 146.4 (t, J=26.3 Hz) |
| Pyrazole C-5 | 142.5 |
| Phenyl C | 135.3, 129.6, 128.4 |
| Pyrazole C-4 | 110.9 |
| CHF₂ | 109.3 (t, J=238.1 Hz) |
| N-CH₃ | 39.8 |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Systematic Substituent Effects on Biological Efficacy
The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Systematic modifications have revealed key structural features that govern their efficacy.
Influence of Electronegative Groups (e.g., Chlorine, Trifluoromethyl, Difluoromethyl)
The presence of electronegative groups on the pyrazole ring is a critical determinant of biological activity, particularly for fungicides that target the succinate (B1194679) dehydrogenase (SDH) enzyme. rsc.org The chlorine atom at the 5-position and a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring are common features in many potent fungicides.
Research has shown that the difluoromethyl group at the C-3 position is a crucial component for high antifungal activity in many pyrazole-4-carboxamide derivatives. nih.gov In a series of 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives, compounds with a trifluoromethyl group at the 5-position of the pyrazole ring demonstrated excellent in vitro antifungal activities against several phytopathogenic fungi. rsc.org For instance, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that large steric hindrance and electronegative groups at the 5-position of the pyrazole ring were important for the antifungal activity. rsc.org
The introduction of a fluorine atom onto the pyrazole ring of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives was found to enhance fungicidal activity. Computational results suggested that the fluorine atom forms an extra dipolar interaction, which increases the van der Waals interaction between the compound and the SDH enzyme. shd-pub.org.rs Similarly, in a study of 1,5-diaryl pyrazole derivatives, para-substituted phenyl rings attached to the pyrazole moiety with electron-withdrawing substituents like halogens exhibited more potent COX-2 inhibitory activity than those with electron-donating substituents. nih.gov
The following table summarizes the effect of electronegative substituents on the biological activity of selected pyrazole derivatives:
| Compound/Series | Substituents | Biological Activity | Reference |
| 1,5-disubstituted-1H-pyrazole-4-carboxamides | 5-trifluoromethyl group | Excellent in vitro antifungal activity against various phytopathogenic fungi. rsc.org | rsc.org |
| Pyrazole-4-carboxamides | 3-difluoromethyl group | Crucial for high antifungal activity. nih.gov | nih.gov |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Fluorine on pyrazole ring | Enhanced fungicidal activity due to increased van der Waals interaction with SDH. shd-pub.org.rs | shd-pub.org.rs |
| 1,5-diaryl pyrazoles | para-halogen substituted phenyl | More potent COX-2 inhibitory activity. nih.gov | nih.gov |
Positional Isomerism and Stereochemical Considerations
While specific studies on the stereochemistry of 5-chloro-3-(difluoromethyl)-1H-pyrazole are not extensively detailed in the provided context, the broader principles of stereochemistry are fundamental in drug and pesticide design. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers (enantiomers and diastereomers) which can have markedly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments, and they often exhibit stereospecific interactions with ligands. For many biologically active pyrazole derivatives, it is the specific stereoisomer that is responsible for the desired activity, while other isomers may be less active or even inactive.
Impact of N-Substituents on Activity Profiles
The substituent at the N-1 position of the pyrazole ring plays a pivotal role in modulating the biological activity of this class of compounds. The nature of the N-substituent can influence the molecule's lipophilicity, metabolic stability, and its interaction with the target protein.
In a structure-activity relationship study of phenyldihydropyrazolones, modifications on the pyrazolone (B3327878) nitrogen were explored. Generally, more apolar compounds showed better activities. For example, a 4-fluorobenzyl substituent led to sub-micromolar potency against Trypanosoma cruzi. nih.gov Another study on 1-aryl-1H-pyrazole-imidazoline derivatives revealed that Br, Cl, and methyl substituents in the para-position of the N-aryl group increased the potency against T. cruzi. acs.org
The table below illustrates the impact of different N-substituents on the biological activity of pyrazole derivatives:
| Compound Series | N-Substituent | Effect on Activity | Reference |
| Phenyldihydropyrazolones | 4-fluorobenzyl | Sub-micromolar potency against T. cruzi. nih.gov | nih.gov |
| 1-aryl-1H-pyrazole-imidazolines | para-Br, -Cl, -methyl on aryl group | Increased potency against T. cruzi. acs.org | acs.org |
| 1,3,4-substituted pyrazoles | Phenylmethyl (PhCH2) | Varied effect on fungicidal activity depending on other substituents. nih.gov | nih.gov |
Computational Approaches to SAR/QSAR Modeling
Computational chemistry has become an indispensable tool in the design and optimization of biologically active molecules. Techniques such as Comparative Molecular Field Analysis (CoMFA) and molecular docking simulations provide valuable insights into the structure-activity relationships of pyrazole derivatives.
Topomer CoMFA (Comparative Molecular Field Analysis)
While specific studies employing Topomer CoMFA on this compound were not identified in the provided search context, the closely related CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA) methods have been widely used to develop 3D-QSAR models for various pyrazole derivatives. These models correlate the 3D structural features of molecules with their biological activities.
For example, a 3D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors showed that the CoMSIA model, which considers electrostatic, steric, hydrophobic, and hydrogen bond donor/acceptor fields, was superior to the CoMFA model in predicting activity. In another study on pyrazole-4-acetohydrazide derivatives, CoMFA and CoMSIA models were used to elaborate the effects of substituent steric, electrostatic, hydrophobic, and hydrogen-bond fields on structure-activity relationships. These models provide contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, thus guiding the design of new, more potent analogs.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of pyrazole derivatives at the molecular level, particularly for those targeting the succinate dehydrogenase (SDH) enzyme.
Several studies have employed molecular docking to investigate the interactions of pyrazole-carboxamide fungicides with SDH. These simulations have shown that the pyrazole ring and its substituents play a crucial role in anchoring the molecule within the active site of the enzyme. nih.govshd-pub.org.rs For instance, docking studies of novel pyrazole-4-carboxamides revealed that the binding mode of these compounds was similar to that of the commercial fungicide fluxapyroxad. nih.gov The tertiary alcohol group in some of these derivatives was found to participate in hydrogen bonding within the active site. nih.gov
In another study, molecular docking of 5-trifluoromethyl-pyrazole-4-carboxamide derivatives with an SDH model demonstrated that the compounds could be completely located inside the binding pocket. The core of the molecule formed hydrogen bonds, and the phenyl ring exhibited a π-π interaction with an arginine residue, suggesting that these derivatives indeed target SDH. These computational insights are invaluable for the rational design of new fungicides with improved efficacy.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize novel bioactive molecules. nih.goveurasianjournals.com A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. These models are crucial in virtual screening, a process where large libraries of chemical compounds are computationally evaluated to identify those that are most likely to bind to a biological target, such as an enzyme or receptor. nih.govchemmethod.comacs.org
For pyrazole derivatives, these methods have been successfully employed to discover and refine inhibitors for various targets. In one study, a five-point pharmacophore model was developed for a series of 47 pyrazole compounds to identify potential anti-tubercular agents. nih.gov This model, which had high predictive accuracy, was then used to screen chemical databases like ZINC and ASINEX, leading to the identification of new, potent hit molecules. nih.gov Similarly, high-throughput virtual screening (HTVS) of over 12,000 pyrazole compounds led to the discovery of novel inhibitors for CDK8, an enzyme implicated in cancer. chemmethod.comchemmethod.com This approach not only accelerates the discovery of potential drug candidates but also provides a cost-effective alternative to traditional high-throughput screening. chemmethod.comchemmethod.com
The process often involves several stages. Initially, a large database of compounds is screened using a pharmacophore model. nih.gov The resulting hits are then subjected to further filters, such as drug-likeness prediction based on Lipinski's Rule of Five, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property evaluation. nih.gov For instance, a virtual screening of 36 pyrazole derivatives of usnic acid identified seven compounds with favorable drug-like and ADMET profiles. nih.gov These selected compounds are then typically advanced to molecular docking studies to predict their binding affinity and interaction mode with the target protein. eurasianjournals.comnih.gov
Ligand-based pharmacophore models can highlight key features required for antimicrobial activity. For example, a model developed for pyrazole-dimedone derivatives identified three essential features: one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic/aromatic center, providing a clear path for designing new active molecules. nih.gov The stability and binding poses of the most promising compounds identified through screening are often further validated using molecular dynamics (MD) simulations. nih.govnih.gov
Molecular Design Principles for Enhanced Biological Activity
The molecular design of pyrazole derivatives, including those related to this compound, is guided by structure-activity relationship (SAR) studies to enhance their biological potency and selectivity. nih.gov The pyrazole ring is a versatile scaffold that can be chemically modified at multiple positions to optimize interactions with a biological target. mdpi.com
Key design strategies often involve:
Substitution at the Pyrazole Ring: Modifications at various positions of the pyrazole core significantly impact activity. For antifungal pyrazole amides, SAR analysis has shown that the substituents on the pyrazole ring have a significant effect on the antifungal activity. nih.govnih.gov For instance, in a series of pyrazole-amide-isothiazole derivatives designed as succinate dehydrogenase inhibitors, specific substitutions led to compound 7-XHU-6 , which showed better antifungal activity and enzyme inhibition than the commercial fungicide fluopyram (B1672901). nih.gov
Scaffold Hopping and Substructure Combination: Combining active substructures is a common strategy. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety were designed based on this principle, resulting in compounds with potent antifungal activity. rsc.org This approach leverages the known bioactivity of different chemical fragments to create new synergistic combinations.
Introduction of Specific Functional Groups: The introduction of groups like trifluoromethyl or difluoromethyl is a key design element. The trifluoromethyl group, for example, is present in many bioactive pyrazole derivatives. mdpi.com The difluoromethyl group in the title compound is also a critical feature. In a series of novel pyrazole analogues, straight-chain or cycloalkyl ring moieties were found to be key for antifungal activity. nih.gov
Targeting Specific Pockets of the Active Site: Molecular docking studies provide insights into how derivatives interact with the target's active site, guiding rational design. For pyrazole-based meprin inhibitors, docking studies indicated that aryl moieties at positions 3 and 5 of the pyrazole ring target the S1 and S1' pockets of the enzyme. nih.gov This allows for targeted modifications to improve binding affinity. For example, while introducing a methyl or benzyl (B1604629) group at one position decreased activity, a cyclopentyl group maintained it. nih.gov
The following table summarizes SAR findings for various pyrazole derivatives, illustrating the impact of different substituents on biological activity.
| Compound/Derivative Class | R1 Substituent | R2 Substituent | Biological Activity/Finding | Reference |
| Pyrazole-based Meprin Inhibitors | Phenyl | Phenyl | High inhibitory activity (low nanomolar range) against meprin α. | nih.gov |
| Pyrazole-based Meprin Inhibitors | Methyl | Phenyl | Decrease in inhibitory activity compared to diphenyl. | nih.gov |
| Pyrazole-based Meprin Inhibitors | Cyclopentyl | Phenyl | Similar activity compared to diphenyl. | nih.gov |
| Pyrazole-amide-isothiazole | Specific substitutions | - | Compound 7-XHU-6 had an IC50 of 0.47 mg/L against SDH, better than fluopyram (0.88 mg/L). | nih.gov |
| 5-Chloro-pyrazole Phenylhydrazone | - | 2,4-dichlorophenyl | Compound 7c showed potent antifungal activity (EC50 = 0.68 μg/mL against B. cinerea). | rsc.org |
| 5-Chloro-pyrazole Phenylhydrazone | - | 4-nitrophenyl | Compound 8d showed potent antifungal activity (EC50 = 0.25 μg/mL against R. solani). | rsc.org |
These principles, derived from extensive research on the broader pyrazole class, provide a robust framework for the rational design of more effective analogs based on the this compound scaffold.
Mechanistic Studies of Biological Action
Elucidation of Molecular Targets
Identifying the molecular targets of a compound is fundamental to understanding its biological function. For pyrazole (B372694) derivatives, a key target that has been extensively studied is the enzyme succinate (B1194679) dehydrogenase (SDH).
Succinate Dehydrogenase (SDH) Inhibition Mechanism for Pyrazole-4-Carboxamides
A significant body of research has focused on pyrazole-4-carboxamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. acs.orgacs.orgnih.govresearchgate.net The inhibition of SDH disrupts cellular respiration, leading to a fungicidal effect in various plant pathogens. acs.orgnih.govresearchgate.net The development of novel pyrazole-4-carboxamides as SDH inhibitors is a major area of interest in the creation of new fungicides. acs.org
The mechanism of SDH inhibition by these compounds involves their binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding event blocks the natural substrate, ubiquinone, from accessing the active site, thereby halting the electron transfer process from succinate to ubiquinone. The difluoromethyl group on the pyrazole ring is often a key feature in enhancing the inhibitory activity of these molecules.
Interaction with Enzyme Active Sites and Receptors
Molecular docking studies have provided detailed insights into the interactions between pyrazole-4-carboxamide derivatives and the active site of the SDH enzyme. nih.govresearchgate.net These studies reveal that the compounds fit into the binding pocket of SDH, forming specific interactions with key amino acid residues. nih.govresearchgate.net For instance, some derivatives have been shown to form hydrogen bonds with tryptophan (TRP173) and tyrosine (TRY58) residues within the active site. researchgate.net Additionally, the fluorine atoms on the pyrazole ring can participate in dipolar-dipolar interactions, further stabilizing the compound within the active site and increasing the van der Waals interactions between the inhibitor and the enzyme. acs.org
Biochemical Pathway Modulation
The interaction of 5-chloro-3-(difluoromethyl)-1H-pyrazole derivatives with their molecular targets leads to the modulation of various biochemical pathways. These modulations are a direct consequence of the specific chemical interactions between the compound and biological macromolecules.
Hydrogen Bonding and Electrostatic Interactions with Biomolecules
Hydrogen bonds and electrostatic interactions are crucial for the binding affinity and specificity of pyrazole derivatives to their target enzymes. nih.govnih.gov The pyrazole ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. nih.gov These interactions are fundamental in stabilizing the ligand-receptor complex, as seen in the binding of pyrazole-4-carboxamides to the SDH active site. nih.govresearchgate.net The electrostatic potential of the molecule plays a significant role in guiding it to the binding site and ensuring a favorable orientation for inhibition. nih.gov The presence of electronegative atoms like chlorine and fluorine further influences the electrostatic profile of the molecule. acs.org
Effects on Cellular Processes (e.g., Cell Membrane Disruption, Apoptosis Induction in in vitro models)
The inhibition of key enzymes like SDH by pyrazole derivatives has profound effects on cellular processes. In fungi, this inhibition leads to a disruption of the fungal hyphae's structure and morphology. nih.govresearchgate.net This can be observed as a reduction in mycelial density. acs.org In some in vitro models, pyrazole derivatives have been shown to induce apoptosis. nih.gov For example, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 cells and trigger apoptosis. nih.gov The disruption of cellular homeostasis due to enzymatic inhibition can lead to a cascade of events, ultimately resulting in programmed cell death. nih.gov
Kinetic and Binding Studies
Kinetic and binding studies provide quantitative data on the efficacy of these compounds as enzyme inhibitors. This data is crucial for the development and optimization of new bioactive molecules. The inhibitory activity is often expressed in terms of IC50 (the half-maximal inhibitory concentration) and EC50 (the half-maximal effective concentration) values.
Table 1: In Vitro Inhibitory Activity of Selected Pyrazole-4-Carboxamide Derivatives
| Compound | Target Organism/Enzyme | IC50 (µM) | EC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Compound E1 | R. solani SDH | 3.3 | 1.1 | acs.org |
| Boscalid (B143098) | R. solani SDH | 7.9 | 2.2 | acs.org |
| Compound 7s | Porcine SDH | 0.014 | - | acs.org |
| Fluxapyroxad | Porcine SDH | >2.87 | - | acs.org |
| Compound 5e | R. solani SDH | 2.04 | 0.039 | nih.gov |
| Boscalid | R. solani SDH | 7.92 | 0.799 | nih.gov |
| Fluxapyroxad | R. solani SDH | 6.15 | 0.131 | nih.gov |
| Compound 7d | R. solani SDH | 3.293 | 0.046 | researchgate.net |
| Compound 12b | R. solani | - | 0.046 | researchgate.net |
| Boscalid | R. solani SDH | 7.507 | 0.741 | researchgate.net |
| Fluxapyroxad | R. solani SDH | 5.991 | 0.103 | researchgate.net |
| Compound 7c | R. solani | - | 0.85 | rsc.org |
| Compound 8d | R. solani | - | 0.25 | rsc.org |
Computational Chemistry Applications in Pyrazole Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. eurasianjournals.com These calculations provide a detailed picture of the electronic landscape, which governs the molecule's stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.net
The electronic structure of a pyrazole (B372694) derivative is key to its chemical behavior. DFT methods are employed to calculate various electronic properties and to analyze frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govufrj.br The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For 5-chloro-3-(difluoromethyl)-1H-pyrazole, the electron-withdrawing nature of the chloro and difluoromethyl groups would significantly influence the electron density distribution across the pyrazole ring, affecting its interaction with biological targets. While specific calculations for this compound are not widely published, studies on analogous substituted pyrazoles provide a framework for understanding these effects. researchgate.netufrj.br
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Pyrazole Derivative Note: This table presents illustrative data from a study on a related pyrazole compound to demonstrate the type of information gained from DFT calculations.
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 5.3 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.65 eV |
| Electronegativity (χ) | Power of an atom to attract electrons. | 3.85 eV |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 2.79 eV |
Unsubstituted 1H-pyrazoles, particularly those with different substituents at positions 3 and 5 like this compound, can exist as two distinct annular tautomers due to the migration of the N-H proton. nih.govencyclopedia.pub The equilibrium between these tautomers is crucial as it can affect the molecule's biological activity and reactivity. nih.govliverpool.ac.uk
Computational methods are used to calculate the relative energies of the different tautomers and the energy barriers for their interconversion. nih.gov Factors influencing the tautomeric preference include the electronic nature of the substituents (electron-donating or electron-withdrawing), intramolecular hydrogen bonding, and intermolecular interactions with the solvent. mdpi.comresearchgate.net For instance, studies on 3(5)-substituted pyrazoles have shown that electron-donating groups tend to favor proton migration, while electron-withdrawing groups can stabilize a specific tautomer. nih.govresearchgate.net In the case of this compound, both substituents are electron-withdrawing, which would lead to a specific, computationally predictable tautomeric preference.
Table 2: Tautomeric Forms of an Asymmetrically Substituted 1H-Pyrazole This table illustrates the two possible annular tautomers for a pyrazole ring with different substituents at the C3 and C5 positions.
| Tautomer 1 | Tautomer 2 |
| Structure | Structure |
| N1-H, Substituent R1 at C3, Substituent R2 at C5 | N1-H, Substituent R2 at C3, Substituent R1 at C5 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a molecule like this compound over time, both in isolation and in complex with other molecules such as proteins or in different solvents. eurasianjournals.com
In drug design, MD simulations are critical for understanding how a ligand, such as a pyrazole-based inhibitor, interacts with its target protein. nih.govresearchgate.net Many pyrazole derivatives are investigated as kinase inhibitors, which are crucial targets in cancer therapy. mdpi.comnih.gov After an initial docking pose is predicted, a long-duration MD simulation (often 100 nanoseconds or more) is run to assess the stability of the ligand-protein complex. nih.govnih.gov
Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Analysis of hydrogen bonds and hydrophobic interactions throughout the simulation reveals which interactions are stable and critical for binding affinity. nih.govresearchgate.net For example, a pyrazole derivative might form stable hydrogen bonds with hinge region residues of a kinase, a common binding motif for inhibitors. nih.govacs.org
Table 3: Key Parameters from a Representative MD Simulation of a Pyrazole-Kinase Complex Note: This table shows typical data gathered from an MD simulation to assess the stability of a ligand-protein interaction.
| Parameter | Description | Typical Finding/Interpretation |
| Protein RMSD | Measures the deviation of the protein's backbone atoms from the initial structure. | Stabilizes after an initial period (e.g., 20 ns), indicating the complex has reached equilibrium. nih.gov |
| Ligand RMSD | Measures the deviation of the ligand's atoms relative to the protein's active site. | A low and stable value (e.g., < 2.0 Å) suggests a stable binding pose. nih.gov |
| RMSF | Measures the fluctuation of individual amino acid residues. | Higher fluctuations are seen in loop regions, while residues in the binding site interacting with the ligand show lower fluctuation. nih.gov |
| Hydrogen Bonds | Number and occupancy of hydrogen bonds between the ligand and protein over time. | Consistent hydrogen bonds throughout the simulation confirm their importance for binding affinity. nih.gov |
| Binding Free Energy (MM/PBSA) | Calculation of the free energy of binding. | Provides a quantitative estimate of binding affinity (e.g., in kcal/mol). nih.gov |
The solvent environment can significantly influence the conformation and properties of a molecule. MD simulations are used to study these solvent effects explicitly. rsc.org The behavior of this compound could vary between a nonpolar lipid environment and an aqueous one, which has implications for its ability to cross cell membranes.
Computational studies can model the molecule in different solvent boxes (e.g., water, ethanol (B145695), acetonitrile) to observe conformational changes and calculate properties like solvation free energy. rsc.orgmdpi.com These calculations help predict a compound's solubility and how its structure might adapt upon moving from an aqueous environment to a protein's hydrophobic binding pocket. researchgate.net
In Silico Prediction of Reactivity and Synthetic Pathways
Computational chemistry is increasingly used not only to analyze molecules but also to predict their reactivity and guide their synthesis. eurasianjournals.comresearchgate.net This predictive power accelerates the discovery process by prioritizing promising synthetic routes and avoiding those unlikely to succeed. benthamdirect.com
For this compound, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack, guiding its functionalization. encyclopedia.pub The properties of the pyrazole ring, with its two adjacent nitrogen atoms, offer a versatile framework for synthetic organic chemistry. nih.govencyclopedia.pub
Computational approaches can help screen potential reactions and catalysts. For instance, the synthesis of substituted pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloadditions. nih.govmdpi.com Theoretical calculations can model the transition states of these reactions, determine activation energies, and predict the regioselectivity, which is particularly important for asymmetrically substituted precursors. mdpi.com This is crucial for syntheses involving fluorinated groups, such as the synthesis of 3-CF3-pyrazoles, where high regioselectivity is desired. mdpi.com By simulating reaction pathways, chemists can optimize conditions like solvent and temperature before ever entering the lab. nih.govresearchgate.net
Data Mining and Cheminformatics Approaches for Pyrazole Libraries
Data mining and cheminformatics have become indispensable tools in modern drug discovery and agrochemical research, enabling scientists to navigate the vast chemical space of compound libraries efficiently. These computational approaches are particularly valuable in the study of pyrazole libraries, given that the pyrazole scaffold is a "privileged structure" known for its broad range of biological activities. nih.govnih.govresearchgate.net By leveraging large datasets of chemical information, researchers can identify promising lead candidates, understand structure-activity relationships (SAR), and design novel molecules with desired properties, such as derivatives of this compound.
The core of these approaches lies in the analysis of large collections of molecules, or libraries. These libraries can be virtual (computationally generated) or physical collections of synthesized compounds. For instance, a study on cyclin-dependent kinase 8 (CDK8) inhibitors utilized high-throughput virtual screening (HTVS) on a library of 12,606 pyrazole compounds sourced from the PubChem database. chemmethod.com This process involves computationally docking each compound into the active site of the target protein to predict its binding affinity, thereby filtering a large collection down to a manageable number of promising candidates for synthesis and testing. chemmethod.com Similarly, another research effort performed a structure-based virtual screening of 63 in-house synthesized pyrazole derivatives to identify potential inhibitors for six different cancer-related protein targets. nih.gov
A key cheminformatics technique applied to pyrazole libraries is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org By analyzing a "training set" of pyrazoles with known activities, a predictive model can be generated. This model can then estimate the activity of new, unsynthesized compounds. Several studies have successfully used 2D and 3D-QSAR models to guide the design of potent 1H-pyrazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net These models identify crucial molecular features—such as hydrogen bond acceptors, hydrophobic regions, and electrostatic fields—that contribute to the compounds' inhibitory effects. nih.govresearchgate.net
Data mining of large chemical and biological databases, such as Reaxys, helps reveal the target profile of a particular chemical scaffold. researchgate.net An analysis of the Reaxys database demonstrated that pyrazole derivatives show a class-selectivity towards protein kinases, highlighting their importance in the development of new anticancer drugs. researchgate.net This kind of large-scale data analysis provides strategic guidance for designing new pyrazole-based libraries.
The construction of these libraries relies on versatile and readily available building blocks. A compound such as this compound serves as an ideal starting point for library synthesis. enaminestore.com Its functional groups—the reactive chlorine atom and the N-H group on the pyrazole ring—allow for the introduction of diverse substituents at multiple positions. Automated and high-throughput synthesis methods can then be employed to rapidly generate a large array of structurally distinct derivatives from this single precursor, creating a focused library for screening. whiterose.ac.uk
The table below summarizes various computational techniques and their applications in the analysis of pyrazole libraries.
| Computational Technique | Objective | Application Example in Pyrazole Research | Reference |
| High-Throughput Virtual Screening (HTVS) | To rapidly screen large libraries of compounds against a biological target to identify potential hits. | Screening of >12,000 pyrazole compounds from PubChem to identify novel CDK8 inhibitors for cancer treatment. | chemmethod.com |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate variations in the chemical structure of compounds with changes in their biological activity. | Development of 2D and 3D-QSAR models to guide the design of 1H-pyrazole derivatives as EGFR inhibitors. | nih.govresearchgate.net |
| Molecular Docking | To predict the preferred orientation and binding affinity of a molecule when bound to a target protein. | Docking studies of pyrazole derivatives to identify potential inhibitors of VEGFR-2, Aurora A, and CDK2 kinases. | researchgate.net |
| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups responsible for a compound's biological activity. | Use of 3D-QSAR based pharmacophore modeling to discover new pyrazole derivatives with anti-tubercular activity. | mdpi.com |
| ADME/T Prediction | To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | In silico evaluation of the pharmacokinetic profiles of newly designed pyrazole derivatives to ensure drug-likeness. | nih.govmdpi.com |
| Database Mining | To analyze large chemical and biological databases to identify trends and structure-target relationships. | Analysis of the Reaxys database to confirm the pyrazole scaffold as a privileged structure for protein kinase targets. | researchgate.net |
By integrating these data mining and cheminformatics approaches, researchers can accelerate the discovery-and-design cycle. A workflow might begin with a broad virtual screen of a pyrazole library, followed by the selection of hits for synthesis. A QSAR model could then be developed from the initial screening results to design a second, more focused library of compounds with predicted high activity, which could be synthesized from a key intermediate like this compound. This iterative process of computational analysis and chemical synthesis significantly enhances the efficiency of developing novel and effective pyrazole-based compounds for medicine and agriculture. nih.govacs.org
Applications in Agrochemical Sciences
Development of Pyrazole-based Fungicides
The development of fungicides based on the pyrazole (B372694) scaffold, particularly pyrazole-4-carboxamides, has become a major focus in agrochemical research. acs.orgacs.org These compounds often target the enzyme succinate (B1194679) dehydrogenase (SDH), acting as SDH inhibitors (SDHIs). nih.govnih.gov The pyrazole ring serves as an effective polar moiety in the common structure of SDHIs. acs.org In fact, approximately half of the commercial SDHI fungicides feature a pyrazole-4-carboxamide fragment, demonstrating the success of this chemical class. acs.org The commercial fungicides Bixafen and Fluxapyroxad, for instance, both contain a difluoromethyl-substituted pyrazole acid as a core building block. cabidigitallibrary.org
The design of new pyrazole-based fungicides is driven by several strategic approaches aimed at enhancing efficacy and overcoming resistance. A primary strategy involves using the structures of highly active existing fungicides, such as Fluxapyroxad, as a template for designing new derivatives. nih.govresearchgate.net This approach, combined with principles like bioisosterism—where one atom or group is replaced by another with similar properties—has led to novel compounds with potent fungicidal activity. nih.gov For example, researchers have successfully designed new active molecules by replacing a carbon atom with a nitrogen atom in the aniline (B41778) portion of the molecule. nih.gov
Another key design rationale is based on understanding the molecular interactions between the fungicide and its target protein, SDH. nih.gov By studying the binding mode of existing fungicides like Pydiflumetofen, scientists can rationally introduce new functional groups or modify the molecular scaffold to improve binding affinity and, consequently, biological activity. nih.gov Strategies such as "scaffold hopping," where the core molecular structure is replaced by a functionally equivalent one, and the incorporation of different fungicidal moieties into the pyrazole backbone are also employed to discover compounds with enhanced or broader activity spectra. nih.govacs.orgacs.org
Derivatives of pyrazole, including those conceptually related to 5-chloro-3-(difluoromethyl)-1H-pyrazole, have been extensively tested against a range of economically important plant pathogenic fungi. These studies consistently demonstrate the potent and often broad-spectrum activity of this class of compounds.
The primary method for evaluating the intrinsic efficacy of new fungicidal compounds is the in vitro mycelial growth inhibition assay. nih.gov This technique measures the ability of a compound to halt the growth of a target fungus on a nutrient medium. The results are typically expressed as the EC₅₀ value, which is the concentration of the compound required to inhibit fungal growth by 50%.
Numerous studies have reported significant inhibitory activity for novel pyrazole carboxamides against key pathogens. For instance, against Gibberella zeae (the causal agent of Fusarium head blight in cereals), certain 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives have shown EC₅₀ values as low as 5.2 mg/L. acs.org Similarly, against Botryosphaeria dothidea, which causes diseases in many fruit trees, EC₅₀ values of 13.9 mg/L have been recorded for some 1-substituted-5-trifluoromethyl‑1H‑pyrazole-4-carboxamide derivatives. The activity against Rhizoctonia solani, a widespread soil-borne pathogen, is particularly noteworthy. Novel pyrazole carboxamides have demonstrated exceptional potency, with EC₅₀ values recorded at an impressive 0.016 mg/L, significantly lower than many commercial standards. nih.govbohrium.com
Table 1: In Vitro Antifungal Activity (EC₅₀) of Selected Pyrazole Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Target Fungus | Reported EC₅₀ (mg/L) | Source(s) |
|---|---|---|---|
| Pyrazole Carboxamide (SCU3038) | Rhizoctonia solani | 0.016 | nih.govbohrium.com |
| Pyrazole-4-carboxamide (7d/12b) | Rhizoctonia solani | 0.046 (µg/mL) | acs.org |
| 1,5-disubstituted-1H-pyrazole-4-carboxamide (Y₄₇) | Gibberella zeae | 5.2 | acs.org |
| 1-substituted-5-trifluoromethyl‑1H‑pyrazole-4-carboxamide (Y₁₇) | Botryosphaeria dothidea | 13.9 | |
| 1-substituted-5-trifluoromethyl‑1H‑pyrazole-4-carboxamide (Y₁₃) | Gibberella zeae | 13.1 |
A critical step in the development of new fungicides is to benchmark their performance against established commercial products. In numerous studies, novel pyrazole-based compounds have shown efficacy comparable or superior to leading fungicides like Boscalid (B143098) and Fluxapyroxad.
For example, a novel pyrazole carboxamide, compound SCU3038, exhibited an in vitro EC₅₀ value of 0.016 mg/L against R. solani, which was more potent than Fluxapyroxad (EC₅₀ = 0.033 mg/L). nih.govbohrium.com In another study, compounds 7d and 12b displayed outstanding activity against R. solani, with an EC₅₀ value of 0.046 µg/mL, far surpassing both Boscalid (EC₅₀ = 0.741 µg/mL) and Fluxapyroxad (EC₅₀ = 0.103 µg/mL). acs.org Furthermore, newly designed pyrazole-4-carboxamide derivatives have demonstrated 2 to 4 times higher activity against corn rust than both Fluxapyroxad and Bixafen. researchgate.net The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) was found to have higher antifungal activity against seven tested phytopathogenic fungi than Boscalid. nih.gov This consistent outperformance highlights the potential of new pyrazole structures to provide improved disease control.
**Table 2: Comparative Efficacy of Novel Pyrazole Derivatives vs. Commercial Fungicides against Rhizoctonia solani*** *This table is interactive. Users can filter data based on the compound.
| Compound | Type | Reported EC₅₀ | Source(s) |
|---|---|---|---|
| Compound 7d / 12b | Novel Pyrazole-4-carboxamide | 0.046 µg/mL | acs.org |
| Compound SCU3038 | Novel Pyrazole Carboxamide | 0.016 mg/L | nih.govbohrium.com |
| Fluxapyroxad | Commercial Fungicide | 0.103 µg/mL | acs.org |
| Fluxapyroxad | Commercial Fungicide | 0.033 mg/L | nih.govbohrium.com |
| Boscalid | Commercial Fungicide | 0.741 µg/mL | acs.org |
Exploration of Antifungal Activity Against Phytopathogenic Fungi (e.g., G. zeae, B. dothidea, R. solani)
Role as Intermediates in Pesticide Synthesis
Substituted pyrazoles like this compound are crucial building blocks, or intermediates, in the multi-step synthesis of complex agrochemicals. nih.govmdpi.com The synthesis of many modern pyrazole carboxamide fungicides starts with a core pyrazole structure which is then chemically modified. nih.govscielo.br For example, a common synthetic route involves the creation of a pyrazole-4-carboxylic acid, which is then converted to a more reactive acyl chloride. scielo.br This intermediate can then be reacted with various amines to produce a diverse library of final amide products. The versatility of the pyrazole core allows for a wide range of functional groups to be introduced, enabling chemists to fine-tune the biological activity and physical properties of the final fungicide. mdpi.com The fact that several top-tier commercial SDHI fungicides are derived from a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate underscores the industrial importance of this specific class of pyrazole building blocks. nih.gov
Strategies for Delaying Resistance Development
The long-term effectiveness of any single-site fungicide is threatened by the potential for pathogens to develop resistance. gcsaa.org For pyrazole-based SDHI fungicides, managing this risk is a critical component of their stewardship. The two primary strategies for delaying resistance development are the use of fungicide mixtures and the rotation of fungicides with different modes of action. gcsaa.orgenvu.com
Mixing a site-specific fungicide like a pyrazole carboxamide with a multi-site contact fungicide is a particularly effective approach. nih.gov The multi-site fungicide, which acts on several different life processes within the fungus, makes it much more difficult for a resistant mutation to the single-site pyrazole to become established in the pathogen population. nih.gov Similarly, rotating pyrazole fungicides with chemicals from different Fungicide Resistance Action Committee (FRAC) groups prevents the continuous selection pressure that drives resistance. gcsaa.org
Explorations in Medicinal Chemistry Research
Utility as Pharmaceutical Building Blocks and Intermediates
The chemical structure of 5-chloro-3-(difluoromethyl)-1H-pyrazole makes it a versatile intermediate in the synthesis of more complex molecules. The chlorine atom at the 5-position and the difluoromethyl group at the 3-position of the pyrazole (B372694) ring are key functional groups that can be readily modified. mdpi.commdpi.com This allows for the creation of a library of derivatives with diverse pharmacological profiles.
The pyrazole nucleus itself is a privileged scaffold in drug discovery, meaning it is a structural framework that is frequently found in approved drugs and bioactive compounds. nih.govnih.gov Many pyrazole-containing drugs are used to treat a variety of diseases, including cancer, HIV, and pulmonary hypertension. nih.gov The difluoromethyl group, in particular, is a valuable addition to pharmaceutical compounds as it can enhance metabolic stability and binding affinity to target proteins. mdpi.com
The synthesis of various pyrazole derivatives often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. mdpi.comnih.gov For instance, the cyclization of a hydrazine derivative with chalcones has been used to synthesize pyrazole derivatives. nih.gov The presence of the chloro and difluoromethyl groups on the pyrazole ring of this compound provides specific reactive sites for further chemical transformations, enabling its incorporation into a wide array of pharmaceutical scaffolds. mdpi.commdpi.com
Investigation of Diverse Biological Activities in in vitro and ex vivo Models
Derivatives of this compound have been the subject of numerous studies to evaluate their potential therapeutic applications. These investigations have revealed a broad spectrum of biological activities, highlighting the versatility of this chemical scaffold.
Pyrazole derivatives have a well-documented history of anti-inflammatory activity. nih.govnih.gov Some pyrazole-based compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. nih.govmdpi.com The anti-inflammatory effects of new pyrazole derivatives are often evaluated using in vitro assays, such as the protein denaturation method, and in vivo models like the carrageenan-induced paw edema test. nih.govnih.gov For example, some 1,5-diaryl pyrazole derivatives have shown significant COX-2 inhibitory activity. nih.gov The search for new anti-inflammatory agents often involves the synthesis and screening of novel pyrazole analogues. nih.gov
The pyrazole scaffold is a key component in many compounds with antimicrobial properties. nih.govnih.gov Researchers have synthesized and tested numerous pyrazole derivatives for their ability to inhibit the growth of various bacteria and fungi. nih.govnih.gov For instance, some newly synthesized pyrazoline and pyrazole derivatives have been screened for their activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.gov The development of new antimicrobial agents is crucial due to the rise of drug-resistant pathogens, and pyrazole derivatives represent a promising avenue for the discovery of novel therapeutics. nih.gov
The anticancer properties of pyrazole derivatives are an active area of research. nih.govsrrjournals.com Many pyrazole-based compounds have been shown to inhibit the growth of various cancer cell lines. nih.govmdpi.com The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell division, such as cyclin-dependent kinases (CDKs), and the induction of apoptosis (programmed cell death). nih.govresearchgate.net
Studies have shown that some pyrazole derivatives can trigger apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases, which are key executioner enzymes in the apoptotic pathway. nih.govnih.gov For example, certain pyrazole derivatives have been found to induce apoptosis in triple-negative breast cancer cells. nih.govmdpi.com The ability of these compounds to selectively target cancer cells while sparing normal cells is a critical aspect of their therapeutic potential. mdpi.com
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | Cytotoxic, induced apoptosis and cell cycle arrest | 14.97 μM (24h), 6.45 μM (48h) | nih.govnih.gov |
| Pyrazole derivative 5b | K562 (Leukemia), A549 (Lung Cancer) | Inhibited cell growth, tubulin polymerization inhibitor | 0.021 μM (K562), 0.69 μM (A549) | mdpi.com |
| Pyrazole derivative 9 | B16-F10 (Melanoma) | Suppressed tumor growth in vivo | Not specified | nih.gov |
| PTA-1 | MDA-MB-231 (Triple Negative Breast Cancer) | Induced apoptosis, cell cycle arrest, inhibited tubulin polymerization | Low micromolar range | mdpi.com |
Beyond their anti-inflammatory, antimicrobial, and anticancer activities, pyrazole derivatives have shown promise in other therapeutic areas. nih.gov
Antiviral Activity: Pyrazole-based compounds have been investigated for their potential to combat various viral infections. nih.govrsc.org Some derivatives have demonstrated activity against viruses such as the Newcastle disease virus and coronaviruses. nih.govrsc.org The development of broad-spectrum antiviral agents is a major goal in medicinal chemistry, and pyrazoles offer a versatile scaffold for this purpose. rsc.orgfrontiersin.org
Antidepressant Activity: There is growing interest in the potential of pyrazole derivatives as antidepressants. nih.govnih.gov Some pyrazoline derivatives, which are dihydro derivatives of pyrazoles, have shown antidepressant-like effects in preclinical models. nih.govresearchgate.net These compounds may act by inhibiting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. olemiss.edu
Antioxidant Activity: Some pyrazole derivatives have been found to possess antioxidant properties, which could be beneficial in conditions associated with oxidative stress. nih.gov These compounds can scavenge free radicals and inhibit lipid peroxidation. nih.gov
Rational Drug Design Utilizing Pyrazole Scaffolds
The development of new drugs based on the pyrazole scaffold is increasingly guided by rational drug design principles. researchgate.net This approach involves using computational tools and a deep understanding of structure-activity relationships (SAR) to design molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
Molecular docking studies, for example, can be used to predict how a pyrazole derivative will bind to its target protein, allowing for the optimization of its chemical structure to enhance this interaction. researchgate.netrsc.org By analyzing the SAR of a series of pyrazole derivatives, medicinal chemists can identify the key structural features that are responsible for their biological activity. nih.govnih.gov This information can then be used to design new compounds with enhanced therapeutic potential. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile framework for the development of inhibitors for a variety of protein kinases, which are important targets in cancer therapy. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups responsible for biological activity. This approach is often employed to discover new classes of compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The this compound moiety can be considered a valuable scaffold for such explorations.
Bioisosteric replacement is a related concept that focuses on substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule that retains the same type of biological activity. The difluoromethyl (CHF2) group present in this compound is a prime example of a bioisostere. It is often considered a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. acs.org This property allows medicinal chemists to modulate a compound's characteristics, such as its ability to cross cell membranes and its metabolic stability.
In the context of drug design, the pyrazole ring itself can be a bioisosteric replacement for other five-membered heterocyclic rings. For instance, researchers have designed and synthesized thiazoles, triazoles, and imidazoles as bioisosteres of the 1,5-diarylpyrazole motif found in the cannabinoid receptor antagonist rimonabant (B1662492). nih.gov These efforts demonstrated that different heterocyclic cores could achieve similar biological effects by presenting the key pharmacophoric elements in a comparable three-dimensional arrangement. Similarly, the pyrazole C3-carboxamide moiety of rimonabant has been successfully replaced with a 5-alkyl oxadiazole ring, leading to a new class of potent CB1 receptor antagonists. rsc.org
While direct examples of scaffold hopping from or to the specific this compound core are not extensively documented in publicly available research, the principles of this strategy are broadly applicable. For example, the pyrazole-4-carboxamide scaffold is a known inhibitor of succinate (B1194679) dehydrogenase and has been the focus of antifungal agent development. cbijournal.com A scaffold hopping approach could, in principle, lead to the design of novel inhibitors based on the this compound core, aiming to improve upon existing antifungal agents.
Targeted Research and Development Activities
The this compound scaffold and its derivatives are actively being utilized in targeted research and development programs, particularly in the agrochemical and pharmaceutical sectors. The unique substitution pattern of this pyrazole derivative makes it an attractive starting material for creating libraries of novel compounds to be screened against various biological targets.
One area of significant research is the development of fungicides. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for their in vitro activity against a panel of seven phytopathogenic fungi. mdpi.com Within this series, the compound N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrated higher antifungal activity than the commercial fungicide boscalid (B143098) against all tested fungi. mdpi.com This highlights the potential of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold in developing new and effective agricultural products.
In the realm of oncology, pyrazole-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govrsc.org For instance, activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2) are being explored as a potential cancer therapy. Research in this area has led to the optimization of a screening hit into a series of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides that act as potent PKM2 activators. nih.gov Although this example features a trifluoromethyl group, it underscores the potential of fluorinated pyrazole carboxamides in targeted cancer drug discovery. The this compound scaffold offers a synthetically accessible starting point for the generation of analogous compounds for screening in such targeted assays.
The research into derivatives of this compound has led to the synthesis and characterization of several key intermediates and final compounds. The data below summarizes some of these research compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C4H3ClF2N2 | 152.53 | Not available |
| 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole | C5H5ClF2N2 | 166.56 | 1484576-97-7 |
| 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | C6H5ClF2N2O | 194.57 | 660845-30-7 |
| 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H5ClF2N2O2 | 210.56 | 1202993-11-0 |
These compounds serve as versatile building blocks in the synthesis of more complex molecules for biological evaluation. cymitquimica.comavantorsciences.com The targeted synthesis of libraries based on the this compound scaffold is an ongoing effort in many research laboratories, aiming to identify novel lead compounds for various therapeutic and agrochemical applications.
Future Research Directions and Unaddressed Challenges
Development of Novel Synthetic Routes for Enhanced Sustainability
The industrial synthesis of 5-chloro-3-(difluoromethyl)-1H-pyrazole and its subsequent derivatives often involves multi-step processes that can be resource-intensive. A significant future challenge lies in developing more sustainable and "green" synthetic methodologies. Research in this area is focusing on several promising strategies:
Flow Chemistry: Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for handling potentially hazardous reagents and intermediates. mdpi.comacs.org This technology allows for precise control over reaction conditions, minimizing waste and improving yield, which is particularly advantageous for the synthesis of complex heterocyclic compounds. mdpi.comacs.org
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE), is a key area of research. conicet.gov.arthieme-connect.comacs.org Fluorinated alcohols have been shown to improve regioselectivity in pyrazole (B372694) formation, which can simplify purification processes and reduce waste. conicet.gov.aracs.org Furthermore, the development of novel, reusable catalysts, such as modified layered double hydroxides (LDHs), can enhance reaction efficiency under milder conditions, contributing to a more sustainable process. nih.govresearchgate.net
Process Intensification: Research into one-pot reactions and multicomponent reactions (MCRs) aims to reduce the number of synthetic steps, which in turn decreases solvent usage, energy consumption, and waste generation. nih.govmdpi.com Patents for related compounds, such as 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlight efforts to create more efficient processes, for instance through direct fluorination, to overcome the disadvantages of older, multi-step routes. justia.com
| Strategy | Description | Potential Benefits for this compound Synthesis | References |
|---|---|---|---|
| Flow Chemistry | Utilizes continuous-flow microreactors for synthesis. | Enhanced safety, scalability, and reaction control; reduced waste. | mdpi.comacs.org |
| Green Solvents | Employing environmentally friendly solvents like water or fluorinated alcohols. | Reduced environmental impact, improved regioselectivity. | conicet.gov.arthieme-connect.comacs.org |
| Novel Catalysis | Development of efficient and reusable catalysts. | Milder reaction conditions, higher yields, catalyst recycling. | nih.govresearchgate.net |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product. | Increased atom economy, reduced steps and waste. | mdpi.com |
Advanced Mechanistic Insights at the Molecular and Cellular Level
Derivatives of this compound are prominent in agriculture as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govmdpi.com SDHIs disrupt the fungal respiratory chain, leading to the inhibition of fungal growth. While this general mechanism is known, future research aims to provide a more granular understanding.
A primary research goal is to elucidate the precise binding interactions between SDHI fungicides derived from this pyrazole and the succinate dehydrogenase enzyme complex at the atomic level. acs.org Studies involving enzymatic inhibition assays and X-ray co-crystallography can reveal how the difluoromethyl and chloro-substituents on the pyrazole ring contribute to binding affinity and specificity. nih.govacs.org For example, computational results have suggested that a fluorine atom on the pyrazole ring can form beneficial interactions with the enzyme, enhancing potency. acs.org Understanding these interactions is crucial for overcoming fungicide resistance, which often arises from mutations in the Sdh enzyme subunits. nih.gov
Computational Design of Pyrazole Derivatives with Tailored Bioactivity
Computational chemistry has become an indispensable tool in modern drug and agrochemical discovery. eurasianjournals.com For this compound, in silico methods are poised to accelerate the design of new derivatives with enhanced efficacy and tailored properties.
Future research will heavily rely on:
Molecular Docking: These simulations predict how newly designed molecules will bind to target proteins, such as fungal SDH. acs.orgnih.gov This allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like CoMFA and CoMSIA, build models that correlate the three-dimensional structure of molecules with their biological activity. rsc.org Such models can guide the modification of the this compound scaffold to optimize its antifungal potency. rsc.org
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.govnih.gov This early-stage assessment helps to identify candidates with favorable pharmacokinetic and safety profiles, reducing late-stage failures in the development pipeline.
The integration of these computational approaches will enable a more rational and efficient design of next-generation fungicides and potentially other bioactive molecules based on this pyrazole core. eurasianjournals.comub.edu
Exploration of New Application Domains Beyond Agrochemicals and Pharmaceuticals
While the primary application of this compound derivatives is in agrochemicals, the inherent versatility of the fluorinated pyrazole scaffold opens doors to other scientific and industrial domains. sci-hub.senih.govresearchgate.net A significant unaddressed challenge is the systematic exploration of this particular compound as a building block for novel materials and therapeutics outside of its established role.
Future research could investigate its use in:
Medicinal Chemistry: Pyrazole derivatives are found in drugs for a wide range of diseases. mdpi.comdrugbank.comnih.gov The unique electronic properties conferred by the difluoromethyl and chloro groups could be leveraged to design novel therapeutic agents, such as kinase inhibitors for cancer therapy or agents targeting neurodegenerative diseases. nih.govnih.gov
Materials Science: Pyrazole-based compounds have been used in the creation of dyes, conductive polymers, and other functional materials. nih.gov The specific substitution pattern of this compound could lead to materials with unique optical or electronic properties.
Coordination Chemistry: Fluorinated pyrazoles are used as ligands for transition metals, forming complexes with applications in catalysis. sci-hub.seresearchgate.net Exploring the coordination chemistry of this compound could yield novel catalysts for a variety of organic transformations.
Addressing Environmental Fate and Biotransformation Pathways in Research
A critical and largely unaddressed challenge is the comprehensive understanding of the environmental fate and biotransformation of this compound and its fungicidal derivatives. As with many halogenated organic compounds, there are concerns about their persistence, potential for bioaccumulation, and the formation of toxic intermediates during degradation. nih.govosti.gov
Future research must prioritize:
Degradation Studies: Rigorous studies are needed to determine the pathways and rates of degradation in various environmental compartments, including soil and water. This includes investigating abiotic processes like photolysis and hydrolysis, as well as biotic degradation by soil microorganisms. nih.gov
Metabolite Identification: Identifying the transformation products is crucial for a complete environmental risk assessment. The degradation of chlorinated and fluorinated compounds can sometimes lead to metabolites with higher toxicity than the parent compound.
Ecotoxicology: Detailed ecotoxicological studies are required to assess the impact on non-target organisms, including soil-beneficial bacteria and aquatic life. mdpi.com While some studies have examined the effects of related fluorinated pyrazole aldehydes on certain organisms, specific data for derivatives of this compound is lacking. mdpi.com
Addressing these knowledge gaps is essential for ensuring the responsible and sustainable use of agrochemicals derived from this compound and for developing effective environmental remediation strategies if needed. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-3-(difluoromethyl)-1H-pyrazole, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via cyclization of precursors or functional group interconversion. For example, using 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-ol as a starting material with chlorinating agents yields ~71%, while N,N-dimethylformamide-mediated reactions achieve ~80% efficiency . Key variables include temperature control (e.g., maintaining 60–80°C), solvent polarity, and stoichiometric ratios of chlorinating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns substituent positions and confirms the difluoromethyl group (δ ~6.0–6.5 ppm for CHF2 protons; coupling constants J ~50–55 Hz for F-C-F) .
- IR Spectroscopy : Identifies C-F stretches (1050–1150 cm⁻¹) and pyrazole ring vibrations (1520–1590 cm⁻¹) .
- Mass Spectrometry : Fragmentation patterns (e.g., m/z 163 [M-Cl]+) validate molecular integrity .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to trifluoromethyl or methyl substituents?
- Methodological Answer : The difluoromethyl group enhances lipophilicity (logP ~2.1) compared to methyl (logP ~1.5) but reduces metabolic stability relative to trifluoromethyl (logP ~2.5). This is attributed to reduced steric hindrance and weaker electron-withdrawing effects, as shown in comparative SAR studies . Solubility in polar solvents (e.g., DMSO) decreases with fluorinated substituents, requiring formulation optimization.
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazole derivatives with difluoromethyl groups?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity in cytotoxicity studies). To address this:
- Use orthogonal assays (e.g., enzymatic vs. cell-based) for cross-validation .
- Perform computational docking (e.g., AutoDock Vina) to compare binding modes of difluoromethyl vs. trifluoromethyl analogs. For example, CHF2 may form weaker hydrogen bonds with target proteins than CF3 .
- Analyze substituent electronic profiles via Hammett constants (σm for CHF2 = 0.43 vs. CF3 = 0.54) to rationalize activity trends .
Q. What strategies mitigate instability of this compound under aqueous or oxidative conditions?
- Methodological Answer :
- pH Buffering : Stability decreases at pH >7 due to hydrolysis of the C-Cl bond. Use citrate buffers (pH 4–6) for aqueous formulations .
- Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidation of the difluoromethyl group .
- Lyophilization : Improves shelf-life by reducing water content (<1% w/w) .
Q. How can computational methods predict the bioactivity of novel difluoromethyl-pyrazole analogs?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like molar refractivity, topological polar surface area, and fluorine atom count from databases (e.g., ChEMBL) .
- Molecular Dynamics Simulations : Assess binding affinity to targets (e.g., carbonic anhydrase IX) by simulating CHF2-protein interactions over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
